

An In-depth Technical Guide to the Physical Properties of DMG-PEG 2000

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Compound of Interest

Compound Name: Dmg-peg 2000

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (**DMG-PEG 2000**), a critical component in modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics.

Core Physical and Chemical Characteristics

DMG-PEG 2000 is an amphiphilic polymer renowned for its role in stabilizing lipid-based nanocarriers. Its unique structure, comprising a hydrophilic methoxy-terminated polyethylene glycol (mPEG) head and a hydrophobic 1,2-dimyristoyl-rac-glycerol (DMG) tail, drives its self-assembly in aqueous environments and dictates its physicochemical behavior.^[1] The dimyristoyl anchor consists of two 14-carbon saturated fatty acid chains.^[1]

Below is a summary of the key physical and chemical properties of **DMG-PEG 2000**:

Property	Value	References
Chemical Name	1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000	[2]
Synonyms	DMG-PEG 2000, PEG-DMG, mPEG-DMG	[3]
CAS Number	160743-62-4	[2]
Molecular Weight	Approximately 2509.2 g/mol	
Appearance	White or off-white solid powder or viscous liquid	
Solubility	Soluble in organic solvents (chloroform, methanol, DMSO) and hot water.	
Storage Conditions	-20°C, protected from light and moisture.	
Hydrodynamic Diameter of Micelles	~15.9 nm in water	
Phase Transition Temperature (T _m)	> 50°C	

Self-Assembly and Micellar Characteristics

In aqueous solutions, when the concentration of **DMG-PEG 2000** surpasses its critical micelle concentration (CMC), the molecules spontaneously self-assemble into micellar structures. This process is driven by the hydrophobic effect, where the DMG tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic PEG chains that form a protective corona. This self-assembly is fundamental to its function in drug delivery systems.

Experimental Protocols for Physical Characterization

Accurate characterization of the physical properties of **DMG-PEG 2000** is essential for the consistent and reproducible formulation of lipid nanoparticles. The following sections detail the experimental methodologies for determining key physical parameters.

Determination of Hydrodynamic Radius and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. It is a primary method for determining the hydrodynamic radius of **DMG-PEG 2000** micelles and the polydispersity of the sample.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **DMG-PEG 2000** in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be above the expected CMC to ensure micelle formation.
 - Filter the buffer using a 0.22 μm syringe filter to remove any dust or particulate contaminants.
 - Dilute the **DMG-PEG 2000** stock solution with the filtered buffer to the desired concentration for analysis. Ensure the final concentration is appropriate for the DLS instrument's sensitivity.
- Instrumentation and Measurement:
 - Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (commonly 90° or 173°).
 - Equilibrate the sample to a controlled temperature (e.g., 25°C) within the instrument.
 - The instrument directs a laser beam through the sample. The scattered light from the diffusing micelles is detected, and the fluctuations in scattering intensity are measured over time.

- Data Analysis:
 - The instrument's software uses an autocorrelation function to analyze the intensity fluctuations.
 - The Stokes-Einstein equation is then applied to the decay rate of the correlation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (R_h) is determined.
 - The polydispersity index (PDI) is calculated from the width of the size distribution, providing a measure of the heterogeneity of the micelle population. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse sample.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Assay

The critical micelle concentration is a fundamental parameter that indicates the concentration at which micellization begins. The pyrene fluorescence assay is a sensitive method for determining the CMC of amphiphilic molecules like **DMG-PEG 2000**.

Methodology:

- Preparation of Pyrene Stock Solution:
 - Prepare a stock solution of pyrene in a volatile organic solvent such as acetone or methanol at a concentration of approximately 1×10^{-2} M.
- Sample Preparation:
 - Prepare a series of aqueous solutions with varying concentrations of **DMG-PEG 2000**, spanning a range well below and above the expected CMC.
 - Aliquot a small volume of the pyrene stock solution into a series of vials and allow the solvent to evaporate completely in the dark, leaving a thin film of pyrene.

- Add the **DMG-PEG 2000** solutions of varying concentrations to the vials, ensuring the final pyrene concentration is in the micromolar range (e.g., 1 μ M).
- Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores is complete.
- Fluorescence Spectroscopy:
 - Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at a wavelength of approximately 334 nm.
 - Record the emission intensities at two specific vibronic peaks of the pyrene fluorescence spectrum, typically the first peak (I1) around 373 nm and the third peak (I3) around 384 nm.
- Data Analysis:
 - Calculate the ratio of the intensities of the third to the first peak (I3/I1).
 - Plot the I3/I1 ratio as a function of the logarithm of the **DMG-PEG 2000** concentration.
 - The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar cores, leading to a change in the polarity of its microenvironment and thus a change in the I3/I1 ratio.

Determination of Phase Transition Temperature (T_m) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature. It is employed to determine the phase transition temperature (T_m) of the lipid components of **DMG-PEG 2000**, which corresponds to the melting of the hydrocarbon chains in the micellar core.

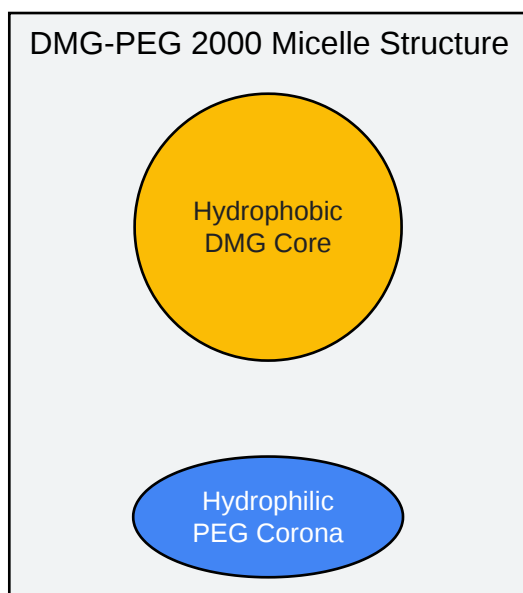
Methodology:

- Sample Preparation:

- Prepare a concentrated solution of **DMG-PEG 2000** in an aqueous buffer.
- Accurately weigh a specific amount of the solution into a DSC sample pan.
- Prepare a reference pan containing the same amount of the corresponding buffer.
- Seal both the sample and reference pans hermetically.
- DSC Measurement:
 - Place the sample and reference pans into the DSC instrument.
 - Heat the pans at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.
 - The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis:
 - The output is a thermogram, which is a plot of heat flow versus temperature.
 - The phase transition will appear as an endothermic peak.
 - The temperature at the peak of the endotherm is taken as the phase transition temperature (T_m). The area under the peak corresponds to the enthalpy of the transition. For lipids, this represents the energy required to melt the hydrocarbon chains from a more ordered gel state to a more disordered liquid-crystalline state.

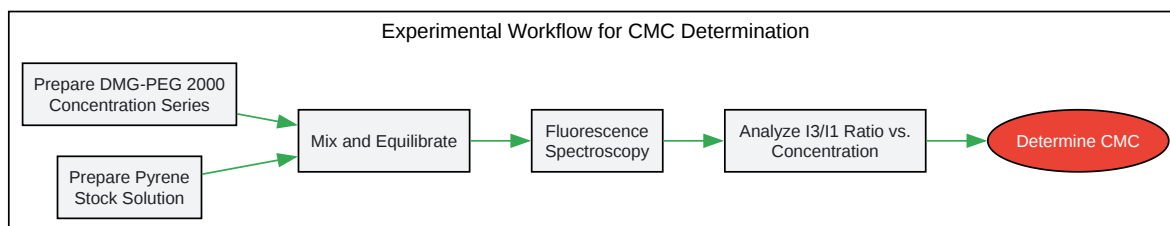
Visualizations of Key Concepts and Workflows

To further elucidate the concepts and methodologies described, the following diagrams have been generated using the DOT language.



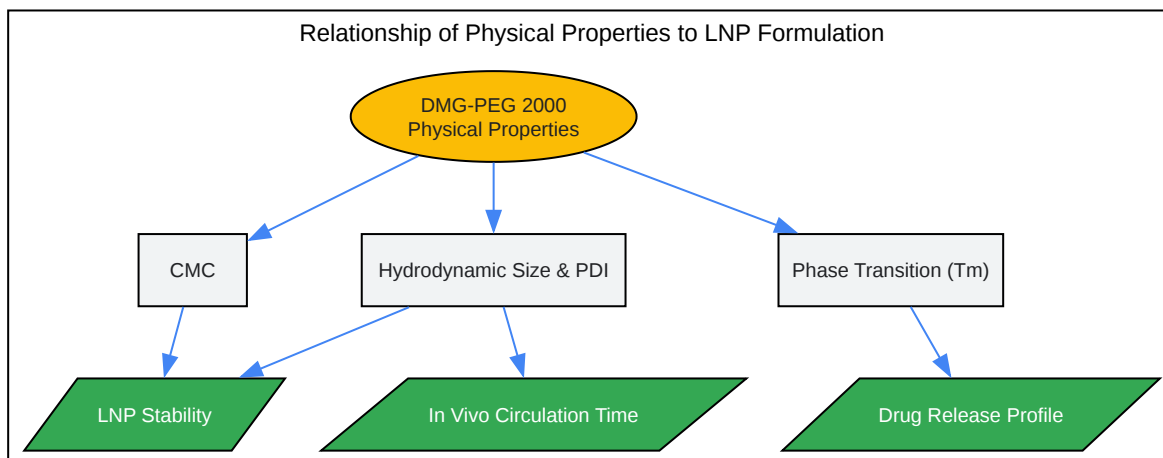
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Caption: Schematic representation of a **DMG-PEG 2000** micelle in an aqueous environment.



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Caption: Workflow for determining the Critical Micelle Concentration (CMC) of **DMG-PEG 2000**.



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